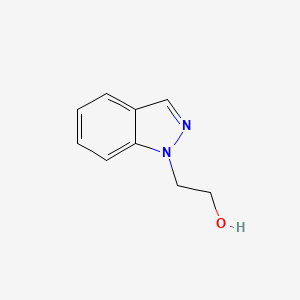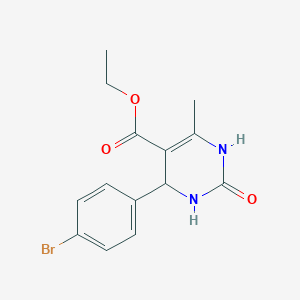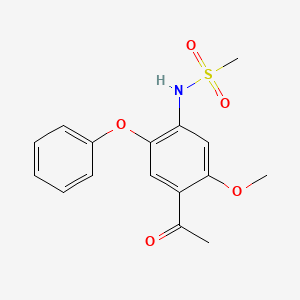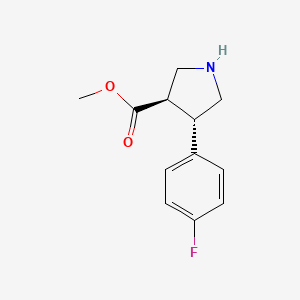
(S)-2-(4-Hydroxyphenyl)propanoic Acid
Übersicht
Beschreibung
It is derived from the hydrogenation of p-coumaric acid or synthesized from phloretin, a by-product of apple tree leaves . This compound is known for its antioxidant properties and potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phloretic acid can be synthesized through the hydrogenation of p-coumaric acid. This process involves the addition of hydrogen to p-coumaric acid in the presence of a catalyst, typically palladium on carbon (Pd/C), under high pressure and temperature . Another method involves the synthesis from phloretin, which is a by-product of apple tree leaves .
Industrial Production Methods
Industrial production of phloretic acid often involves the extraction from natural sources such as apple tree leaves. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity phloretic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Phloretic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: The reduction of phloretic acid can lead to the formation of dihydrophloretic acid.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydrophloretic acid.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
Phloretic acid has a wide range of scientific research applications:
Wirkmechanismus
Phloretic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase . Additionally, it modulates signaling pathways related to inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Coumaric Acid: A precursor to phloretic acid, known for its antioxidant properties.
Phloretin: A related compound with similar antioxidant and anti-inflammatory effects.
Ferulic Acid: Another phenolic compound with antioxidant and anti-inflammatory properties.
Uniqueness
Phloretic acid is unique due to its specific structure, which allows it to be used as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules. Its ability to form bio-based benzoxazine end-capped molecules makes it a valuable compound in materials science .
Eigenschaften
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMPVANGNPCBW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124578-19-4 | |
| Record name | 2-(4-Hydroxyphenyl)propionic acid, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124578194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69997M3575 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine](/img/structure/B3046363.png)



![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3046368.png)





![Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-](/img/structure/B3046378.png)



